molecular formula C26H23FN4O5 B2478153 N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 931951-97-2

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2478153
CAS RN: 931951-97-2
M. Wt: 490.491
InChI Key: NBWXIRYVRPJYSX-UHFFFAOYSA-N
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Description

“N-(4-Fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide” is a chemical compound with the molecular formula C26H23FN4O5 . It has an average mass of 490.483 Da and a mono-isotopic mass of 490.165253 Da .

Scientific Research Applications

Anti-Tubercular Applications

The 2,4-diaminoquinazoline class, which includes N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This molecule has been evaluated for its potential as a lead candidate in tuberculosis drug discovery. Systematic examination of its structure-activity relationships revealed that specific segments of the molecule are key determinants of its potency against M. tuberculosis. Moreover, it demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential in tuberculosis treatment (Odingo et al., 2014).

Antitumor Activities

Research on diazole 4-aminoquinazoline derivatives, closely related to N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has shown that these compounds have significant antitumor activities. Specifically, they have been tested against PC-3 and Bcap-37 cell lines, showing high inhibitory activities in vitro. This indicates their potential use in cancer therapy (Liao Wen-j, 2015).

Neurodegenerative Disease Treatment

Derivatives of this compound, such as those containing the 4-fluorobenzyl moiety, have been synthesized and evaluated for their potential in treating neurodegenerative diseases. These derivatives have shown to inhibit human erythrocyte acetylcholinesterase and equine serum butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's. Additionally, these compounds exhibited high radical scavenging activity, suggesting their utility as multifunctional agents in neurodegenerative disease treatment (Makhaeva et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 4-fluorobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the desired product.", "Starting Materials": [ "4-fluorobenzylamine", "3-nitrobenzaldehyde", "anthranilic acid", "butanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of Schiff base", "4-fluorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 3-nitrobenzaldehyde in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting Schiff base is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 2: Cyclization", "The Schiff base obtained in step 1 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of anthranilic acid in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting product is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 3: Formation of amide", "The product obtained in step 2 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of butanoyl chloride in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting amide is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 4: Purification", "The crude product obtained in step 3 is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. The purified product is obtained as a white solid.", "Step 5: Final product", "The final product obtained is N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] }

CAS RN

931951-97-2

Product Name

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Molecular Formula

C26H23FN4O5

Molecular Weight

490.491

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)

InChI Key

NBWXIRYVRPJYSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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